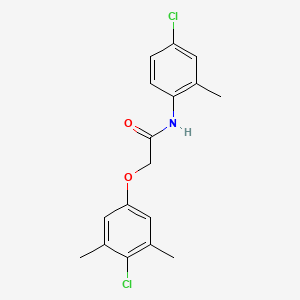
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide, also known as A-769662, is a small-molecule activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects on metabolism, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide activates AMPK by binding to its γ-subunit and allosterically changing its conformation, leading to increased phosphorylation of downstream targets involved in energy metabolism. This results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have numerous biochemical and physiological effects, including increased glucose uptake and utilization, increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation. These effects are mediated by the activation of AMPK and its downstream targets, which regulate various metabolic pathways involved in energy homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for AMPK activation, as well as its ability to be administered orally. However, there are also some limitations, such as its relatively short half-life and potential off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK activators, as well as the optimization of dosing regimens and delivery methods. Another area of research is the investigation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide in combination with other drugs or therapies for the treatment of metabolic disorders or cancer. Additionally, further studies are needed to elucidate the long-term effects and potential side effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide in vivo.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide involves several steps, starting with the reaction of 4-chloro-3,5-dimethylphenol with 4-chloro-2-methylaniline to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide. This compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in metabolic disorders, such as type 2 diabetes and obesity. It has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide has also been investigated for its potential anti-cancer effects, as AMPK activation has been shown to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-6-13(18)4-5-15(10)20-16(21)9-22-14-7-11(2)17(19)12(3)8-14/h4-8H,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMJSBWVICCQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5817421.png)
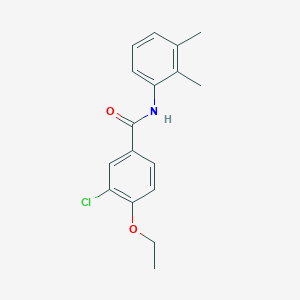
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5817434.png)
![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)
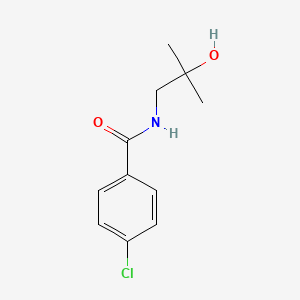
![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)

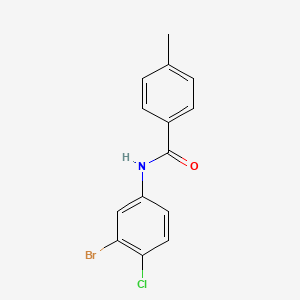
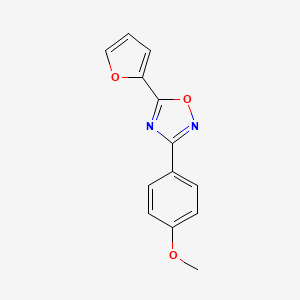
![N-(2,4-difluorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5817512.png)
![3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)
![4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid](/img/structure/B5817524.png)